molecular formula C5H2ClF3N2O B1357562 4-Chloro-2-(trifluoromethoxy)pyrimidine CAS No. 1261494-46-5

4-Chloro-2-(trifluoromethoxy)pyrimidine

Cat. No. B1357562
M. Wt: 198.53 g/mol
InChI Key: FWGNOSGINDVSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-(trifluoromethoxy)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of “4-Chloro-2-(trifluoromethoxy)pyrimidine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The simultaneous vapor-phase reaction has been used to synthesize 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(trifluoromethoxy)pyrimidine” is C5H2ClF3N2 . The molecular weight is 182.53 .


Chemical Reactions Analysis

The chemical reactions of “4-Chloro-2-(trifluoromethoxy)pyrimidine” involve electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(trifluoromethoxy)pyrimidine” include its density and refractive index .

Scientific Research Applications

Synthesis and Biological Activities

4-Chloro-2-(trifluoromethoxy)pyrimidine derivatives have been extensively studied for their synthesis and biological activities. Pudlo et al. (1990) explored the synthesis of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which demonstrated antiproliferative and antiviral activities (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990). Additionally, O'donnell and Charrier (2016) reported on 2-Chloro-4-tetrafluorophenoxypyrimidine as a versatile reagent for C-2 and C-4 functionalizations of pyrimidines, indicating its potential in diverse synthetic pathways (O'donnell & Charrier, 2016).

Crystal Structure and Chemical Properties

Seela et al. (2006) investigated the crystal structure and chemical properties of 2-Amino-7-chloro-2'-deoxytubercidin, a derivative of 4-chloro-2-(trifluoromethoxy)pyrimidine, to understand its molecular conformation and potential applications (Seela, Peng, Eickmeier, & Reuter, 2006).

Tritiation of Pyrimidines

The process of tritiation of pyrimidines, including 4-chloro-2-(trifluoromethoxy)pyrimidine, was studied by Măntescu et al. (1965), contributing to the understanding of labeling compounds in molecular biology and pharmaceutical research (Măntescu, Genunche, & Balaban, 1965).

Application in Physiology and Agriculture

Grossmann (1990) discussed the use of plant growth retardants, including those derived from pyrimidine structures like 4-chloro-2-(trifluoromethoxy)pyrimidine, in physiological research and agriculture. These compounds serve as tools for insights into terpenoid metabolism and phytohormone regulation (Grossmann, 1990).

Safety And Hazards

“4-Chloro-2-(trifluoromethoxy)pyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “4-Chloro-2-(trifluoromethoxy)pyrimidine” research could involve the development of new pyrimidines as anti-inflammatory agents . It is expected that many novel applications of “4-Chloro-2-(trifluoromethoxy)pyrimidine” will be discovered in the future .

properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-3-1-2-10-4(11-3)12-5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGNOSGINDVSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethoxy)pyrimidine

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